molecular formula C4H4N2 B6282594 3-isocyanopropanenitrile CAS No. 87072-74-0

3-isocyanopropanenitrile

Cat. No. B6282594
CAS RN: 87072-74-0
M. Wt: 80.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isocyanopropanenitrile, also known as 3-IPN, is an organic compound classified as an isocyanide. It is a colorless, flammable liquid with a sweet odor and is soluble in most organic solvents. 3-IPN is an important chemical intermediate and is used in the synthesis of a variety of compounds, including pharmaceuticals, agricultural chemicals, and specialty chemicals. Its unique properties make it a valuable tool for chemical research and development.

Scientific Research Applications

3-isocyanopropanenitrile is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agricultural chemicals, and specialty chemicals. It is also used as a catalyst in the synthesis of polymers, such as polyurethane and polyurea. Additionally, 3-isocyanopropanenitrile is used as a protective group in organic synthesis, as a ligand in coordination chemistry, and as a precursor in the synthesis of nitrile oxides.

Mechanism of Action

The mechanism of action of 3-isocyanopropanenitrile is based on its ability to react with other molecules. It can react with a variety of molecules, including amines, alcohols, and carboxylic acids, to form a variety of products. For example, it can react with an amine to form an amide, or with a carboxylic acid to form an amide or an ester. Additionally, 3-isocyanopropanenitrile can react with alcohols to form an isocyanate, which can then be further reacted to form a variety of compounds.
Biochemical and Physiological Effects
3-isocyanopropanenitrile is considered to be a relatively non-toxic compound. However, it is known to be an irritant to the skin, eyes, and respiratory system. In addition, it can cause a burning sensation in the throat and nose, and can cause nausea and dizziness. 3-isocyanopropanenitrile is also a potential sensitizer, which means that it can cause an allergic reaction in some individuals.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-isocyanopropanenitrile in the laboratory is its low cost and availability. It is relatively inexpensive and can be easily obtained from chemical suppliers. Additionally, it is a relatively stable compound and is not easily degraded by air or light. However, 3-isocyanopropanenitrile is volatile and flammable and must be handled with care. It is also an irritant and should be used in a well-ventilated area.

Future Directions

The potential applications of 3-isocyanopropanenitrile are vast, and there are many future directions for research. One area of research is the development of new synthetic methods for the production of 3-isocyanopropanenitrile. Additionally, research could be conducted to explore the potential applications of 3-isocyanopropanenitrile in the production of pharmaceuticals, agricultural chemicals, and specialty chemicals. Research could also be conducted to explore the potential biochemical and physiological effects of 3-isocyanopropanenitrile, as well as its potential toxicity. Finally, research could be conducted to explore the potential uses of 3-isocyanopropanenitrile as a catalyst in the synthesis of polymers.

Synthesis Methods

3-isocyanopropanenitrile can be synthesized through a variety of methods. One of the most common methods is the reaction of propionaldehyde with hydrogen cyanide. This method yields a mixture of 3-isocyanopropanenitrile and other isocyanides, which can be separated by distillation. Other methods include the reaction of propionaldehyde with urea, the reaction of propionaldehyde with ammonium cyanide, and the reaction of propionaldehyde with cyanogen bromide.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-isocyanopropanenitrile can be achieved through a two-step reaction process. The first step involves the synthesis of 3-bromopropanenitrile, which is then reacted with sodium azide to form 3-azidopropanenitrile. The second step involves the conversion of 3-azidopropanenitrile to 3-isocyanopropanenitrile through a Curtius rearrangement reaction.", "Starting Materials": [ "Propionitrile", "Bromine", "Sodium azide", "Triphenylphosphine", "Diethyl azodicarboxylate", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Synthesis of 3-bromopropanenitrile", "Propionitrile is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide to form 3-bromopropanenitrile.", "Step 2: Synthesis of 3-azidopropanenitrile", "3-bromopropanenitrile is reacted with sodium azide in the presence of a catalyst such as triphenylphosphine to form 3-azidopropanenitrile.", "Step 3: Synthesis of 3-isocyanopropanenitrile", "3-azidopropanenitrile is reacted with diethyl azodicarboxylate in methanol to form the corresponding isocyanate intermediate.", "The isocyanate intermediate is then subjected to a Curtius rearrangement reaction in the presence of chloroform to form 3-isocyanopropanenitrile." ] }

CAS RN

87072-74-0

Product Name

3-isocyanopropanenitrile

Molecular Formula

C4H4N2

Molecular Weight

80.1

Purity

95

Origin of Product

United States

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